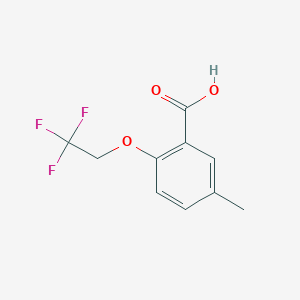

5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid

Description

Positioning within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids are a cornerstone of contemporary chemical synthesis, valued for their unique physicochemical properties. The introduction of fluorine into organic molecules can profoundly alter their biological and material characteristics. hokudai.ac.jpresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to increased metabolic stability, enhanced lipophilicity, and altered acidity, which are highly desirable traits in drug design and advanced materials. researchgate.net

Compounds like 5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid are part of a larger family of building blocks used to create more complex molecules with tailored functions. hokudai.ac.jp The synthesis of such compounds can be challenging, often requiring specialized fluorinating agents and carefully controlled reaction conditions. researchgate.net Research in this area is active, with ongoing efforts to develop more efficient and selective methods for producing fluorinated aromatic compounds. hokudai.ac.jp

Significance of Trifluoroethoxy and Methyl Substitution on Benzoic Acid Scaffolds

The specific combination of a methyl group and a trifluoroethoxy group on the benzoic acid ring is significant. The trifluoroethoxy group (-OCH₂CF₃) is a powerful electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. This group is known to enhance the binding affinity of molecules to biological targets and improve their pharmacokinetic profiles. For instance, related compounds with trifluoroethoxy substitutions have been investigated for their potential as therapeutic agents.

The methyl group (-CH₃), in contrast, is an electron-donating group. Its presence at the 5-position (meta to the carboxylic acid and para to the trifluoroethoxy group) would electronically modulate the effects of the other substituents. This interplay between electron-donating and electron-withdrawing groups can be used to fine-tune the electronic properties and, consequently, the reactivity and biological activity of the molecule. For example, in the related compound 5-Fluoro-2-methylbenzoic acid, the methyl and fluoro substituents contribute to its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ossila.comchemimpex.com

The following table summarizes the general effects of these substituents on a benzoic acid scaffold:

| Substituent | Position | Electronic Effect | Potential Impact on Molecular Properties |

| -COOH | 1 | Electron-withdrawing | Defines the molecule as a carboxylic acid, enabling salt formation and various derivatizations. |

| -OCH₂CF₃ | 2 | Strongly Electron-withdrawing | Increases acidity, enhances lipophilicity, can improve metabolic stability and binding affinity. |

| -CH₃ | 5 | Electron-donating | Modulates the overall electronic character of the ring, can influence steric interactions and metabolic pathways. |

Research Trajectories and Unexplored Academic Avenues for this compound

Given the lack of specific literature on this compound, its research trajectories can be inferred from studies on analogous compounds. The primary areas of investigation would likely include:

Medicinal Chemistry: Its structural motifs suggest potential applications in drug discovery. The trifluoroethoxy group is present in some bioactive molecules, and the substituted benzoic acid framework is a common feature in many pharmaceuticals. Research could focus on synthesizing derivatives to probe their activity against various biological targets, such as enzymes or receptors. The development of novel anticancer agents is a particularly active area for structurally related compounds like 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked derivatives. acs.org

Agrochemicals: Substituted benzoic acids are widely used in the agricultural industry as herbicides and pesticides. chemimpex.com The specific substitutions on this compound could impart desirable properties for new agrochemical products, such as improved efficacy or environmental profile.

Materials Science: Aromatic carboxylic acids can be used as building blocks for polymers and other advanced materials. chemimpex.com The fluorine content in this molecule could lead to materials with enhanced thermal stability, chemical resistance, or specific optical properties.

Synthetic Methodology: The synthesis of this specific substitution pattern on a benzene (B151609) ring presents a non-trivial challenge. Research could be directed towards developing novel and efficient synthetic routes to this and related compounds, which would be of interest to the broader chemical synthesis community.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-2-3-8(7(4-6)9(14)15)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKLYSVVAVHFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Molecular Design Principles for 5 Methyl 2 2,2,2 Trifluoroethoxy Benzoic Acid Scaffolds

Influence of the Trifluoroethoxy Group on Molecular Interactions

The 2-(2,2,2-trifluoroethoxy) group is a significant modulator of the molecule's properties, largely due to the presence of three highly electronegative fluorine atoms.

The substitution of hydrogen atoms with fluorine atoms in the ethoxy group dramatically increases the lipophilicity of the molecule. This is somewhat counterintuitive, as fluorine is the most electronegative element. However, the trifluoroethoxy group contributes to a higher lipophilicity (measured as the partition coefficient, LogP) compared to a simple ethoxy group. This enhancement is attributed to the strong electron-withdrawing inductive effect of the trifluorinated alkyl group, which reduces the hydration of the nearby ether oxygen, thus decreasing its hydrophilicity. nih.gov

This increased lipophilicity is a critical factor for the potential of a compound to permeate biological membranes, a process often governed by passive diffusion. nih.govnih.gov The ability to cross lipid bilayers is essential for reaching intracellular targets.

Table 1: Comparison of Calculated Lipophilicity (XLogP3)

| Compound | Structure | Calculated LogP (XLogP3) |

|---|---|---|

| Benzoic acid |  | 1.9 |

| 2-Ethoxybenzoic acid |  | 2.3 |

| 1,4-Bis(2,2,2-trifluoroethoxy)benzene |  | 4.1 nih.gov |

The trifluoroethoxy group exerts a powerful influence on the electronic landscape of the benzoic acid scaffold. This is primarily through a strong electron-withdrawing inductive effect (-I), caused by the high electronegativity of the three fluorine atoms. minia.edu.egyoutube.com This effect pulls electron density away from the aromatic ring, making the ring electron-deficient. nih.govstudymind.co.uk

Table 2: Hammett Substituent Constants (σ) for Related Groups

| Substituent (R) | σmeta | σpara | Primary Electronic Effect |

|---|---|---|---|

| -OCH3 | +0.12 | -0.27 | Donating (Resonance) |

| -CH3 | -0.07 | -0.17 | Donating (Inductive/Hyperconjugation) reddit.com |

| -OCF3 | +0.40 | +0.35 | Withdrawing (Inductive) |

Note: Data for -OCH2CF3 is not as commonly tabulated but is expected to be strongly electron-withdrawing, similar to -OCF3.

The flexibility of the trifluoroethoxy group introduces conformational complexity. Rotation can occur around the C(aromatic)–O bond and the O–CH₂ bond. The steric bulk of the trifluoroethoxy group, particularly in the ortho position relative to the carboxylic acid, forces specific spatial arrangements to minimize steric hindrance. conicet.gov.ar

In substituted benzoic acids, the carboxylic acid group itself can adopt different orientations (syn or anti) relative to the ortho substituent. The preferred conformation will be the one that minimizes repulsive forces and maximizes stabilizing interactions, such as intramolecular hydrogen bonding. The interplay between the bulky trifluoroethoxy group and the adjacent carboxylic acid will likely restrict the rotational freedom of both, leading to a more defined three-dimensional shape that can be critical for fitting into a specific binding pocket. mdpi.com Studies on structurally related alkoxybenzoic acids show that such substituents dictate the crystal packing and intermolecular interactions. rsc.orgresearchgate.net

Role of the Methyl Group in Modulating Molecular Interactions

The methyl group at the 5-position, while seemingly simple, plays a crucial role in fine-tuning the molecule's properties through both steric and electronic effects.

Steric effects relate to the size and shape of a molecule and how these factors influence its interactions with other molecules, such as a biological receptor. juniperpublishers.com The methyl group is significantly larger than a hydrogen atom and can therefore introduce steric hindrance, which may either prevent or enhance binding to a target protein. If a binding pocket is tight, the methyl group could prevent optimal orientation; conversely, if the pocket has a suitable hydrophobic cavity, the methyl group can fit into it, increasing binding affinity.

The size of a substituent can be quantified using parameters like the Taft steric parameter (Es), where more negative values indicate greater steric bulk. wikipedia.orgscribd.comslideshare.net While the methyl group itself is relatively small, its placement can influence the conformation of adjacent, more flexible groups like the trifluoroethoxy moiety.

Table 3: Comparison of Steric Parameters

| Substituent | van der Waals Radius (Å) | Taft Steric Parameter (Es) |

|---|---|---|

| -H (Hydrogen) | 1.20 | +1.24 |

| -CH3 (Methyl) | 2.00 | 0.00 (Reference) psgcas.ac.in |

| -CH(CH3)2 (Isopropyl) | 3.10 | -0.47 |

Source: Values are representative and sourced from physical organic chemistry literature. psgcas.ac.inscienceforecastoa.comnih.gov

In contrast to the electron-withdrawing trifluoroethoxy group, the methyl group is a weak electron-donating group (EDG). quora.com It pushes electron density into the aromatic ring through a combination of the inductive effect (+I) and hyperconjugation. reddit.com This donation of electron density makes the aromatic ring more nucleophilic, or "activated," compared to unsubstituted benzene (B151609). minia.edu.egyoutube.com

In the 5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid scaffold, the methyl group's electron-donating nature directly counteracts the strong electron-withdrawing effect of the trifluoroethoxy group. This electronic "tug-of-war" results in a unique electron density distribution across the aromatic ring, which can be critical for molecular recognition and binding affinity. The net effect of these substituents influences the acidity (pKa) of the carboxylic acid group. EDGs generally decrease acidity (increase pKa), while EWGs increase acidity (decrease pKa). youtube.comlibretexts.org

Table 4: Acidity (pKa) of Substituted Benzoic Acids

| Compound | pKa in Water (approx.) | Effect of Substituent |

|---|---|---|

| Benzoic acid | 4.20 | Reference |

| 3-Methylbenzoic acid | 4.27 | Weakly Donating |

| 4-Methylbenzoic acid | 4.37 | Weakly Donating |

| 2-Ethoxybenzoic acid | 4.21 jnfuturechemical.comchemicalbook.com | Complex ortho effects |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 3.06 (Predicted) chemicalbook.com | Strongly Withdrawing |

The Carboxylic Acid Functionality: Protonation State and Hydrogen Bonding Capacity

The carboxylic acid group is a cornerstone of the molecular structure, playing a pivotal role in the compound's interaction with biological systems. Its significance stems from its protonation state at physiological pH and its capacity to act as both a hydrogen bond donor and acceptor.

The acidity of the benzoic acid core is modulated by the electronic effects of its substituents. libretexts.orglibretexts.org Electron-withdrawing groups enhance acidity by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect. libretexts.org In the case of this compound, the trifluoroethoxy group at the ortho position exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. This effect increases the acidity of the carboxylic acid, lowering its pKa compared to benzoic acid (pKa ≈ 4.2). libretexts.org Conversely, the methyl group at the para position to the trifluoroethoxy group is weakly electron-donating.

The ortho positioning of the 2-(2,2,2-trifluoroethoxy) group can lead to intramolecular interactions with the carboxylic acid, a phenomenon known as the "ortho-effect". libretexts.orgnih.govuc.pt This can influence the orientation of the carboxylic acid group and its acidity. nih.govuc.pt At a typical physiological pH of 7.4, the carboxylic acid will be predominantly deprotonated, existing as a carboxylate anion. This negatively charged group is crucial for forming strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's binding site. Furthermore, the oxygen atoms of the carboxylate are potent hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor. This dual capacity allows for versatile and strong binding to biological targets. pharmacy180.com

Comparative SAR with Related Fluorinated Benzoic Acid Derivatives

To understand the specific contributions of the substituents to the activity of this compound, it is instructive to compare its structure-activity relationship with related analogs.

The introduction of a second trifluoroethoxy group onto the benzoic acid ring, as seen in 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, significantly alters the molecule's properties and potential biological activity. biosynth.comnih.gov This compound is known as an impurity of the antiarrhythmic drug Flecainide. nih.govgoogle.com

The primary effects of adding a second trifluoroethoxy group include:

Increased Lipophilicity: The addition of another fluorinated ether group substantially increases the molecule's lipophilicity (fat-solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes.

Enhanced Electron Withdrawal: A second electron-withdrawing trifluoroethoxy group would further increase the acidity of the carboxylic acid.

Steric Bulk: The presence of two bulky trifluoroethoxy groups can influence the molecule's conformation and its ability to fit into a specific binding pocket. It may create more defined steric constraints for target binding.

| Compound | Number of Trifluoroethoxy Groups | Key Property Changes | Potential Impact on Activity |

|---|---|---|---|

| This compound | One | Moderate lipophilicity; strong ortho-effect influencing acidity. | Specific interactions are governed by the single ether group and the methyl substituent. |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | Two | Significantly increased lipophilicity and steric bulk; enhanced acidity of the carboxyl group. biosynth.comnih.gov | Altered membrane permeability and potential for different or enhanced hydrophobic interactions with the target. May exhibit different selectivity or potency. |

The specific placement of substituents on the benzoic acid ring is critical for determining biological activity. nih.govnih.gov Moving the methyl and trifluoroethoxy groups to different positions would create isomers with distinct electronic and steric profiles, likely leading to different biological effects. researchgate.net

Ortho-Effect: As discussed, substituents in the ortho position (adjacent to the carboxylic acid) can have unique effects on acidity and conformation that are not observed with meta or para substitution. libretexts.orgresearchgate.net The 2-(2,2,2-trifluoroethoxy) group's influence is most pronounced in this position due to its proximity to the carboxylic acid.

Meta and Para Positions: If the trifluoroethoxy group were moved to the meta or para position, its inductive electron-withdrawing effect would still be present but its steric influence on the carboxylic acid would be diminished. pharmacy180.com This could alter the molecule's preferred binding conformation. Similarly, the position of the methyl group influences the electronic distribution and steric profile of the entire molecule. Studies on other benzoic acid derivatives have shown that the location of substituents significantly impacts antibacterial activity, with the type and number of substituents also playing a crucial role. nih.govnih.gov

| Isomer/Analog | Positional Change | Predicted Effect on Acidity (vs. Benzoic Acid) | Potential Impact on Biological Activity |

|---|---|---|---|

| 2-Trifluoroethoxy-benzoic acid | Removal of 5-methyl group | Increased acidity (strong -I effect). | Alters steric and hydrophobic profile, potentially changing binding affinity or selectivity. |

| 3-Trifluoroethoxy-5-methyl-benzoic acid | Trifluoroethoxy group at meta | Increased acidity (-I effect). | Reduced steric hindrance around the carboxyl group may allow for different binding modes. The ortho-effect is absent. |

| 4-Trifluoroethoxy-5-methyl-benzoic acid | Trifluoroethoxy group at para | Increased acidity (-I effect). | Electronic effects dominate over steric hindrance at the carboxyl group, potentially leading to altered target recognition. |

Rational Design Strategies for Modulating Molecular Recognition

Based on the SAR principles derived from the this compound scaffold, several rational design strategies can be employed to optimize its interaction with a biological target. researchgate.net These strategies aim to fine-tune the molecule's properties to enhance potency, selectivity, or pharmacokinetic characteristics.

Bioisosteric Replacement: The carboxylic acid is often a key pharmacophore but can sometimes lead to poor metabolic stability or cell permeability. It could be replaced with bioisosteres like a tetrazole or a hydroxamic acid to maintain the key acidic and hydrogen-bonding features while potentially improving drug-like properties.

Modulation of Lipophilicity: The trifluoroethoxy group is a major contributor to the molecule's lipophilicity. This group could be modified—for example, by changing the degree of fluorination or the length of the alkyl chain—to systematically vary the lipophilicity and optimize the balance between target affinity and ADME properties.

Scaffold Hopping and Substituent Scanning: The benzoic acid core could be replaced with other acidic scaffolds, or the methyl group could be replaced with a variety of other substituents (e.g., halogens, small alkyl groups, polar groups) to probe for additional favorable interactions within the binding site. This systematic modification helps to map the steric and electronic requirements of the target protein.

Conformational Constraint: Introducing cyclic structures or rigid linkers could lock the molecule into a more bioactive conformation. This can reduce the entropic penalty upon binding, potentially leading to a significant increase in affinity.

By applying these ligand-based and property-based design strategies, medicinal chemists can systematically modify the this compound scaffold to develop new chemical entities with improved therapeutic potential. nih.gov

Computational Chemistry and Advanced Molecular Modeling of 5 Methyl 2 2,2,2 Trifluoroethoxy Benzoic Acid

Quantum Chemical Calculations

Detailed information on the electronic structure, such as HOMO-LUMO energy gaps, electron density distribution, and molecular electrostatic potential maps, for 5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid is not available. Consequently, reactivity descriptors including chemical hardness, softness, and electronegativity have not been reported.

There are no published studies presenting predicted spectroscopic data (e.g., IR, Raman, NMR spectra) for this compound based on quantum chemical calculations. As a result, no validation against experimental spectra can be provided.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

No molecular dynamics simulation studies have been found that investigate the conformational landscape, flexibility, or solvent interactions of this compound.

Molecular Docking and Ligand-Protein Interaction Studies

There is no available research detailing the binding modes of this compound with any specific protein active sites.

Information regarding the prediction of binding affinity or the analysis of ligand-target recognition mechanisms for this compound is absent from the scientific literature.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptor Calculation and Feature Selection

The initial and foundational step in any QSAR study involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For "this compound," a wide array of descriptors would be calculated using specialized software. These can be broadly categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and the number of specific functional groups.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology. Examples include connectivity indices and topological polar surface area (TPSA), which is crucial for predicting cell permeability.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape and volume.

Following the calculation of a large number of descriptors, a critical step known as feature selection is performed. The goal of feature selection is to identify a smaller, more manageable subset of descriptors that are most relevant to the biological activity being modeled. This process helps to avoid overfitting the model and improves its predictive power. Common feature selection techniques include genetic algorithms, principal component analysis (PCA), and recursive feature elimination.

A hypothetical set of calculated descriptors for "this compound" is presented in the table below. It is important to note that these are representative examples and a full analysis would involve hundreds or even thousands of descriptors.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in QSAR |

| Constitutional (1D) | Molecular Weight | 248.18 g/mol | Influences size-related properties and transport. |

| Number of H-Bond Donors | 1 | Important for target binding interactions. | |

| Number of H-Bond Acceptors | 4 | Crucial for molecular recognition. | |

| Topological (2D) | Topological Polar Surface Area (TPSA) | 66.7 Ų | Correlates with membrane permeability. |

| Rotatable Bonds | 4 | Relates to conformational flexibility. | |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | 3.5 | A key measure of lipophilicity. |

| Electronic | Dipole Moment | 3.2 D | Describes the polarity of the molecule. |

Predictive Modeling for Undiscovered Academic Activities

Once a relevant set of descriptors has been selected, the next step is to build a predictive QSAR model. This model is a mathematical equation that relates the selected descriptors (the independent variables) to the biological activity of interest (the dependent variable). Various statistical and machine learning methods can be employed for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF)

Artificial Neural Networks (ANN)

The development of a robust QSAR model would enable the prediction of undiscovered academic activities for "this compound." For instance, a model trained on a dataset of compounds with known anti-inflammatory activity could predict the potential of this compound to act as an anti-inflammatory agent. Similarly, models could be developed to predict other activities such as enzyme inhibition, receptor binding, or toxicity.

The predictive performance of a QSAR model is assessed using various statistical metrics. A hypothetical validation of a QSAR model for predicting a specific biological activity is shown in the table below.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | A measure of the model's internal predictive ability. |

| RMSE (Root Mean Square Error) | 0.30 | Represents the average prediction error. |

In the absence of specific experimental data for "this compound," the application of these computational methods remains a powerful approach for hypothesis generation and for guiding future experimental research into its potential biological activities.

Metabolic Pathways and Environmental Fate Studies of Fluorinated Aromatic Carboxylic Acids

Biotransformation Mechanisms of Fluorinated Aromatic Compounds

The biotransformation of fluorinated aromatic compounds is a complex process influenced by the inherent stability conferred by fluorine atoms. While generally resistant to metabolic breakdown, these compounds can undergo specific enzymatic reactions.

A primary characteristic of fluorinated aromatic compounds is their enhanced metabolic stability. chemrxiv.org This resistance stems from the high bond energy of the carbon-fluorine (C-F) bond, which is significantly stronger (approximately 116 kcal/mol) than the carbon-hydrogen (C-H) bond (approximately 99 kcal/mol). tandfonline.com Consequently, enzymatic cleavage of the C-F bond is more energetically demanding, making sites of fluorination less susceptible to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily. chemrxiv.orgtandfonline.com

Furthermore, the high electronegativity of fluorine can deactivate the aromatic ring, making it less prone to electrophilic attack, a common initial step in the metabolism of aromatic systems. nih.gov In medicinal chemistry, this principle is frequently exploited by intentionally placing fluorine atoms at metabolically labile positions within a drug candidate to block oxidation, thereby increasing the molecule's half-life and metabolic stability. bohrium.comresearchgate.net For a molecule like 5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid, the presence of the trifluoroethoxy group is expected to confer substantial resistance to oxidative metabolism at and near the ether linkage.

Despite the general stability of the C-F bond, metabolic defluorination of aromatic compounds can occur, mediated by CYP450 enzymes. researchgate.nethyphadiscovery.com This process is less common and typically slower than the metabolism of non-fluorinated analogues but represents a critical pathway for the biotransformation of some organofluorines. researchgate.net

Computational and experimental studies have identified potential mechanisms for oxidative defluorination. citedrive.commanchester.ac.uk The process is often initiated by an electrophilic attack by the active oxygen species of the CYP450 enzyme on the fluorinated aromatic ring. citedrive.comresearchgate.net This can lead to two competitive low-energy pathways:

Epoxide Formation: The initial attack forms an epoxide intermediate across a double bond in the aromatic ring. This epoxide can then rearrange, leading to the expulsion of a fluoride (B91410) ion and the formation of a hydroxylated product (a phenol). citedrive.commanchester.ac.uk

1,2-Fluorine Shift: An alternative pathway involves the formation of an electrophilic intermediate, which then undergoes a 1,2-fluorine shift. citedrive.comnih.gov

These reactions can sometimes generate stable iron(III)-fluoride complexes within the enzyme's active site, potentially leading to enzyme inactivation. citedrive.com This oxidative defluorination can also lead to the formation of reactive metabolites, such as quinones, which may have toxicological implications. hyphadiscovery.com

In the environment, microorganisms play a crucial role in the biotransformation of organofluorine compounds. nih.govnih.gov Various bacteria and fungi have demonstrated the ability to metabolize fluorinated aromatic acids, although often with lower efficiency than their non-fluorinated counterparts. researchgate.net

Studies have shown that certain bacterial strains, such as Pseudomonas sp., can utilize fluorobenzoates as a carbon source. nih.gov The degradation pathway often involves initial dioxygenation of the aromatic ring. For instance, during the cometabolism of 2-fluorobenzoate (B1215865), fluoride can be eliminated in the initial dioxygenation step. nih.gov However, the metabolism of other isomers can be more complex, sometimes leading to the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid, which resists further degradation. nih.gov

Fungi, particularly the model organism Cunninghamella elegans, are known to be effective in modeling mammalian drug metabolism and have been shown to biotransform fluorinated aromatic carboxylic acids. nih.govresearchgate.net These transformations typically involve hydroxylation at various positions on the aromatic ring. researchgate.net The position of the fluorine substituent significantly influences the rate and outcome of these microbial transformations. researchgate.net

| Compound | Microorganism | Transformation/Metabolites | Key Findings |

|---|---|---|---|

| 2-Fluorobenzoate | Pseudomonas sp. B13 | Defluorination via initial dioxygenation | Fluoride is eliminated early in the catabolic pathway. nih.gov |

| 3-Fluorobenzoate | Pseudomonas sp. B13 | Formation of 2-fluoro-cis,cis-muconic acid (dead-end metabolite) | Ring cleavage of 3-fluorocatechol (B141901) is a critical and difficult step. nih.gov |

| 4-Fluorobenzoate | Pseudomonas sp. B13 | Total degradation | The organism can adapt to use it as a sole carbon source. nih.gov |

| Fluorinated Phenyl Pyridine Carboxylic Acids | Cunninghamella elegans | Hydroxylation of the aromatic ring | Demonstrates the utility of fungal models for predicting mammalian metabolism. nih.gov |

Influence of Fluorine on Metabolic Stability and Bioavailability within Academic Models

The strategic incorporation of fluorine is a cornerstone of modern drug design, primarily due to its profound influence on metabolic stability and bioavailability. researchgate.net As discussed, replacing hydrogen with fluorine at a metabolically active site physically blocks oxidative enzymes, a strategy that enhances metabolic stability. tandfonline.com

Beyond this direct blocking effect, fluorine's strong electron-withdrawing nature alters the electronic properties of the entire molecule. This can impact the acidity or basicity (pKa) of nearby functional groups. tandfonline.combohrium.com A change in pKa can significantly affect a compound's ionization state at physiological pH, which in turn governs its ability to permeate biological membranes. Improved membrane permeation often leads to enhanced oral bioavailability. tandfonline.com The trifluoroethoxy group in this compound, with its potent inductive effect, would be expected to lower the pKa of the carboxylic acid group compared to a non-fluorinated analogue, influencing its absorption and distribution characteristics.

Environmental Degradation Pathways of Fluorinated Benzoic Acids

The same properties that make fluorinated compounds metabolically stable also contribute to their environmental persistence. nih.govwikipedia.org The robust C-F bond is resistant to many natural degradation processes, leading to concerns about the accumulation of these "forever chemicals" in the environment. wikipedia.org

One potential pathway for the environmental breakdown of fluorinated benzoic acids is photodegradation. This process typically requires energy input, such as ultraviolet (UVC) radiation, and is often facilitated by a photocatalyst. researchgate.net

Studies on isomers of trifluoromethyl benzoic acid have demonstrated that degradation can be achieved using a gallium oxide (Ga₂O₃) catalyst under UVC irradiation. researchgate.net The process involves the generation of reactive oxygen species that attack the aromatic ring, leading to its cleavage and the eventual release of fluoride ions. The efficiency of defluorination was found to be greater in an inert nitrogen atmosphere compared to air. researchgate.net Similarly, titanium dioxide (TiO₂) has been used as a photocatalyst to degrade chloro/fluoro-benzoic acid derivatives. researchgate.net Research has shown that dechlorination occurs more readily than defluorination, highlighting the comparative strength and resistance of the C-F bond even under these energetic conditions. researchgate.net The degradation ultimately proceeds through the formation of intermediates like formate (B1220265) and bicarbonate, eventually leading to mineralization as CO₂. researchgate.net

| Compound | Conditions | Catalyst | Outcome |

|---|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | UVC radiation, N₂ atmosphere | Ga₂O₃ | ~90% degradation and defluorination. researchgate.net |

| 2-Chloro-4-fluorobenzoic acid | UV light exposure, O₂ saturated | TiO₂ | Dechlorination occurred readily; defluorination was inconsequential in the same timeframe. researchgate.net |

| 5:3 Fluorotelomer carboxylic acid (5:3 FTCA) | Long UV wavelength (365 nm) | ZnO | Photodegradation to shorter-chain perfluorinated acids and inorganic fluoride. nih.gov |

Biodegradation by Microorganisms in Various Matrices

No data is available on the biodegradation of this compound by microorganisms.

Transport and Distribution in Environmental Systems (e.g., aqueous matrices)

No data is available on the transport and distribution of this compound in environmental systems.

Advanced Analytical Techniques for Characterization and Quantification of 5 Methyl 2 2,2,2 Trifluoroethoxy Benzoic Acid

Chromatographic Separation Methods

Chromatographic techniques are fundamental in isolating 5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid from complex matrices, such as in biological samples or during chemical synthesis. The choice of method depends on the sample's nature and the analytical objective.

UHPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers significant advantages in terms of resolution, speed, and solvent consumption over conventional HPLC. For fluorinated benzoic acids, reversed-phase UHPLC is commonly employed. ekb.egtandfonline.com

A typical UHPLC setup would involve a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small amount of acid, such as formic acid, to control ionization) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). ekb.eg The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities. ekb.eg Detection is frequently achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light. tandfonline.com

Table 1: Illustrative UHPLC Parameters for Analysis of Fluorinated Aromatic Acids

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 stationary phase, sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at approximately 230 nm |

| Injection Volume | 1 - 5 µL |

This table presents typical starting conditions for method development for compounds structurally similar to this compound, based on established methods for other fluorinated aromatic compounds. ekb.egtandfonline.com

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For a carboxylic acid like this compound, direct analysis by GC can be challenging due to its polarity and relatively low volatility. Therefore, a derivatization step is often necessary to convert the carboxylic acid group into a less polar and more volatile ester, such as a methyl or ethyl ester. nih.gov

Following derivatization, the compound can be separated on a capillary GC column, often with a mid-polarity stationary phase. The choice of detector is critical, with a flame ionization detector (FID) being a common choice for general-purpose analysis, while an electron capture detector (ECD) would offer higher sensitivity for this fluorinated compound.

Table 2: Representative GC Conditions for Derivatized Benzoic Acids

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Agent | Diazomethane or an alcohol with an acid catalyst |

| Column | Phenyl-methylpolysiloxane capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

This table outlines general GC parameters that would be suitable for the analysis of the esterified derivative of this compound, based on methods for similar compounds. nih.gov

Ion chromatography is a subset of HPLC that is specifically designed for the separation of ionic species. For aromatic carboxylic acids, ion-exclusion chromatography (IEC) is a relevant mode of IC. oup.comnih.govoup.com In IEC, the stationary phase is an ion-exchange resin with the same charge as the analyte. Separation is based on the degree of exclusion of the analyte from the pores of the stationary phase. oup.comnih.gov

A significant challenge in the analysis of aromatic acids by IC is the potential for non-ionic interactions, such as π-π interactions between the aromatic ring of the analyte and the polymeric backbone of the stationary phase, which can lead to long retention times and poor peak shape. nih.gov The eluent is typically a dilute mineral acid. nih.gov

Mass Spectrometry-Based Detection and Identification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a highly specific and sensitive analytical platform.

Tandem mass spectrometry, particularly when coupled with UHPLC, is the gold standard for quantifying low levels of organic molecules in complex mixtures. nih.gov For this compound, electrospray ionization (ESI) in the negative ion mode is typically the most effective, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

In an MS/MS experiment, the precursor ion (the deprotonated molecule) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity.

Table 3: Predicted MS/MS Transitions for this compound

| Parameter | Predicted Value |

|---|---|

| Precursor Ion [M-H]⁻ | m/z 247.05 |

| Potential Product Ion 1 | Loss of CO₂ (m/z 203.06) |

| Potential Product Ion 2 | Fragmentation of the trifluoroethoxy group |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

This table is illustrative and shows predicted values. The exact mass and fragmentation pattern would need to be confirmed experimentally.

The development of a robust UHPLC-MS/MS method allows for the reliable quantification of this compound in various matrices, which is crucial in pharmaceutical development and environmental analysis. nih.govnih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability allows for the determination of the elemental composition of an unknown compound or the confirmation of the identity of a known compound like this compound.

By comparing the experimentally measured exact mass with the theoretical mass calculated from the chemical formula (C₁₀H₉F₃O₃), the identity of the compound can be confirmed with a high degree of confidence. HRMS is also invaluable for identifying unknown metabolites or degradation products, as the elemental composition of these novel compounds can be determined from their exact mass. This technique is often used in conjunction with LC for the analysis of complex mixtures. nih.govacs.orgnih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound. By interacting with the molecule at the atomic and molecular levels, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed "fingerprint" of its chemical structure.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are influenced by the electron-withdrawing trifluoroethoxy group and the electron-donating methyl group on the aromatic ring. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a low field (high ppm value). docbrown.info The aromatic carbons exhibit shifts influenced by their substituents, while the carbons of the methyl and trifluoroethoxy groups appear at higher fields. docbrown.info The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. It provides a distinct signal for the trifluoromethyl (CF₃) group. The chemical shift is sensitive to the electronic environment and is typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.org For a trifluoroethoxy group attached to an aromatic system, the fluorine atoms are expected to produce a single signal, which would appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~11.0-13.0 | Broad Singlet | Carboxylic acid proton (-COOH). Highly deshielded. docbrown.info |

| ~7.0-8.0 | Multiplets | Aromatic protons (3H). The exact shifts depend on substitution patterns. | |

| ~4.5-4.8 | Quartet | Methylene protons (-OCH₂CF₃). Coupled to the three fluorine atoms. | |

| ~2.3-2.5 | Singlet | Methyl group protons (-CH₃). | |

| ¹³C | ~165-175 | Singlet | Carboxylic acid carbonyl carbon (-COOH). docbrown.info |

| ~110-160 | Multiple Signals | Aromatic carbons. Shifts are influenced by substituents. | |

| ~123 | Quartet | Trifluoromethyl carbon (-CF₃). Shows C-F coupling. rsc.org | |

| ~65 | Triplet | Methylene carbon (-OCH₂CF₃). Shows C-F coupling. | |

| ~20-22 | Singlet | Methyl carbon (-CH₃). | |

| ¹⁹F | ~ -74 | Triplet | Trifluoromethyl group (-CF₃). Coupled to the two methylene protons. rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. docbrown.info This is accompanied by a strong C=O (carbonyl) stretching absorption for the aryl carboxylic acid, expected around 1700-1680 cm⁻¹. docbrown.info The trifluoroethoxy group will exhibit strong C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region. Other notable absorptions include aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹) and C-H stretching from the aromatic ring and methyl group (around 3100-2850 cm⁻¹). vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Methyl, Methylene | Medium-Weak |

| 1700 - 1680 | C=O Stretch | Carboxylic Acid | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl | Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid, Ether | Strong |

| ~920 | O-H Bend | Carboxylic Acid Dimer | Broad, Medium |

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is critical for accurate quantification, especially when analyzing samples from complex matrices like biological fluids or environmental sources. The goal is to isolate the analyte of interest, remove interfering substances, and concentrate the sample to meet the detection limits of the analytical instrument.

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup and concentration. chromatographyonline.com The choice of SPE sorbent depends on the properties of the analyte and the sample matrix. For an aromatic carboxylic acid like this compound, several SPE strategies can be employed.

Reversed-Phase (RP) SPE: This is the most common mode. Sorbents like C18 or polymeric resins (e.g., Strata-X) are used. nih.govuj.ac.za The sample is acidified (e.g., to pH < 2) to ensure the carboxylic acid is in its neutral, protonated form. researchgate.net This increases its hydrophobicity, allowing it to be retained on the nonpolar sorbent while polar interferences and salts are washed away with water. The analyte is then eluted with an organic solvent like methanol or acetonitrile. researchgate.net

Anion-Exchange SPE: This method exploits the acidic nature of the carboxylic acid group. A strong or weak anion exchange sorbent is used. nih.gov The sample pH is adjusted to be at least 2 units above the pKa of the analyte, ensuring the carboxylic acid is deprotonated and carries a negative charge. This allows it to bind to the positively charged sorbent. Interferences are washed away, and the analyte is eluted by changing the pH to neutralize the analyte or by using a high-salt buffer to disrupt the ionic interaction. chromatographyonline.comnih.gov

For analysis by Gas Chromatography (GC), which requires volatile and thermally stable compounds, derivatization of the polar carboxylic acid group is often necessary. nih.gov Derivatization replaces the active hydrogen of the carboxyl group, reducing its polarity and increasing its volatility.

Esterification: This involves converting the carboxylic acid into an ester. A common method is reaction with an alcohol (e.g., methanol) in the presence of an acidic catalyst like boron trifluoride (BF₃). This creates the corresponding methyl ester, which is much more suitable for GC analysis.

Silylation: This is a very common derivatization technique where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. nih.gov The resulting TMS-ester is significantly more volatile and less polar, leading to improved peak shape and sensitivity in GC-MS analysis. nih.govnih.gov

High concentrations of salts in a sample can cause significant problems in chromatographic analysis, particularly with HPLC and mass spectrometry. Salts can cause ion suppression in the MS source, leading to poor sensitivity, and can damage the chromatographic column. nih.gov

Solid-Phase Extraction (SPE): As described previously, reversed-phase SPE is an excellent method for desalting. The analyte is retained on the sorbent while the highly polar salts are not and are washed away with water. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE): This is a classic technique for sample cleanup. The aqueous sample is acidified to neutralize the carboxylic acid, and then extracted into a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The analyte partitions into the organic phase, leaving the salts behind in the aqueous phase. The organic solvent can then be evaporated and the residue reconstituted in a suitable solvent for analysis. researchgate.net

Protein Precipitation: For biological samples like plasma or serum, a preliminary step of protein precipitation is often required. This is typically done by adding a miscible organic solvent (like acetonitrile) or an acid (like trichloroacetic acid), which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be further purified, for example by SPE, to remove salts and other small-molecule interferences.

Derivatives and Research Applications of 5 Methyl 2 2,2,2 Trifluoroethoxy Benzoic Acid in Academic Discovery

Synthesis of Novel Analogs and Conjugates

The reactivity of the carboxylic acid group is central to the derivatization of 5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid, allowing for the straightforward synthesis of a wide array of analogs, including esters and amides, and serving as an anchor point for the construction of various heterocyclic systems.

The carboxylic acid functionality of this compound allows for the synthesis of ester and amide derivatives through established chemical methodologies.

Esterification: Ester derivatives can be synthesized via Fischer esterification, where the benzoic acid is reacted with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid. This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu For example, the synthesis of the corresponding methyl ester would involve refluxing the parent acid in methanol with a catalytic amount of concentrated H₂SO₄. tcu.eduresearchgate.net

Amidation: The synthesis of amide derivatives generally proceeds through the activation of the carboxylic acid. A common method involves converting the benzoic acid into a more reactive acyl chloride by treating it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding benzamide. This two-step process is highly efficient and widely applicable for coupling with a diverse range of amines to generate a library of amide derivatives. For instance, reacting the acyl chloride of this compound with various anilines or aliphatic amines would yield a series of N-substituted benzamides. nih.gov

The table below illustrates hypothetical examples of ester and amide derivatives that could be synthesized from this compound based on standard synthetic protocols.

| Derivative Type | Derivative Name | Reactant | General Method |

|---|---|---|---|

| Ester | Methyl 5-methyl-2-(2,2,2-trifluoroethoxy)benzoate | Methanol (CH₃OH) | Fischer Esterification (H₂SO₄ catalyst) |

| Ester | Ethyl 5-methyl-2-(2,2,2-trifluoroethoxy)benzoate | Ethanol (C₂H₅OH) | Fischer Esterification (H₂SO₄ catalyst) |

| Amide | N-phenyl-5-methyl-2-(2,2,2-trifluoroethoxy)benzamide | Aniline (C₆H₅NH₂) | Acyl chloride formation, then amine coupling |

| Amide | N-benzyl-5-methyl-2-(2,2,2-trifluoroethoxy)benzamide | Benzylamine (C₆H₅CH₂NH₂) | Acyl chloride formation, then amine coupling |

The structure of this compound serves as a template for the synthesis of more complex molecules incorporating heterocyclic rings, which are prevalent in medicinal chemistry. Methodologies developed for other benzoic acids can be adapted for this purpose.

Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often begins with the conversion of a benzoic acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide. researchgate.netsphinxsai.com This hydrazide intermediate is a key precursor that can undergo cyclodehydration with another carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole (B1194373) ring. sphinxsai.comnih.gov Applying this to this compound would first yield 5-methyl-2-(2,2,2-trifluoroethoxy)benzohydrazide, a versatile intermediate for constructing various oxadiazole-containing compounds.

Thiazolidinones: Research on the closely related 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has demonstrated a clear pathway to thiazolidinone derivatives. acs.org This strategy involves first converting the parent benzoic acid into its benzohydrazide. The resulting hydrazide is then condensed with various aromatic aldehydes to form Schiff bases (hydrazones). In the final step, these hydrazones undergo cyclocondensation with thioglycolic acid (mercaptoacetic acid) in a suitable solvent like 1,4-dioxane (B91453) to yield the N-acyl-1,3-thiazolidin-4-one core. acs.org This established route provides a strong precedent for synthesizing a library of novel thiazolidinone derivatives starting from this compound.

Exploration of Compound as a Building Block in Complex Organic Synthesis

The distinct chemical motifs within this compound make it a valuable building block for creating libraries of complex molecules and for exploring novel areas of chemical space.

Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science. The incorporation of fluorine atoms, particularly trifluoromethyl or trifluoroethoxy groups, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. researchgate.netossila.com this compound is an ideal precursor for developing libraries of new fluorinated compounds. Its trifluoroethoxy group provides a metabolically stable lipophilic moiety, while the carboxylic acid serves as a handle for diversification, allowing chemists to systematically introduce a wide range of other functional groups and build molecular complexity. nih.gov

A molecular scaffold is a core structure upon which various substituents can be systematically attached to create a family of related compounds. mdpi.comosti.gov this compound acts as such a scaffold. Its phenyl ring, carboxylic acid group, methyl group, and trifluoroethoxy group represent distinct points for modification. By derivatizing the carboxylic acid into esters, amides, or heterocycles, and potentially modifying the methyl group or the aromatic ring itself, researchers can generate a diverse set of molecules. This systematic exploration allows for the fine-tuning of molecular properties and the investigation of structure-activity relationships, facilitating the discovery of compounds with novel functions or improved characteristics.

Academic Investigations into Biochemical Interactions

While direct biochemical studies on this compound itself are not extensively documented, research on highly analogous structures provides significant insight into its potential applications and interactions. A key example is the investigation of derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which shares the critical trifluoroethoxy-substituted phenyl core.

Recent studies have focused on the synthesis and evaluation of 1,3-thiazolidin-4-one derivatives bearing a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety as potential anti-cancer agents, specifically for glioblastoma. acs.org These compounds were designed and synthesized to act as inhibitors of key protein kinases involved in cancer progression, such as Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The general synthetic scheme involved converting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid into its hydrazide, which was then used to create a series of thiazolidinone derivatives. These derivatives were subsequently tested for their antiglioma activity against human glioblastoma cell lines. In silico docking studies were also performed to predict and rationalize the binding interactions of these compounds with the active sites of AURKA and VEGFR-2. The findings indicated that the bulky, fluorinated 2,5-bis(2,2,2-trifluoroethoxy)phenyl group participated in hydrophobic interactions within the kinase binding pockets, contributing to their inhibitory activity. acs.org These results strongly suggest that the scaffold derived from this compound could similarly be used to develop potent enzyme inhibitors, leveraging the favorable properties conferred by the trifluoroethoxy group for targeted biochemical interactions.

Enzyme Inhibition Mechanism Studies (e.g., Dipeptidyl Peptidase-4 from related compounds)

Benzoic acid derivatives are known to exhibit a range of biological activities, including enzyme inhibition. While there is no direct evidence of this compound inhibiting Dipeptidyl Peptidase-4 (DPP-4), the broader class of benzoic acid derivatives has been studied for their inhibitory effects on various enzymes. researchgate.net DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. wikipedia.orgdrugs.com They work by prolonging the action of incretin (B1656795) hormones, which regulate insulin (B600854) secretion and glucose levels. nih.gov

The general mechanism of DPP-4 inhibitors involves binding to the active site of the enzyme, preventing it from inactivating incretins like glucagon-like peptide-1 (GLP-1). wikipedia.org The trifluoroethoxy and methyl groups on the benzoic acid ring of this compound could theoretically influence its binding affinity and selectivity for enzyme targets. The lipophilic nature of the trifluoroethoxy group, for instance, might promote interaction with hydrophobic pockets within an enzyme's active site.

Further research into the synthesis and biological evaluation of derivatives of this compound would be necessary to ascertain any potential for DPP-4 inhibition. Such studies would likely involve molecular docking simulations to predict binding modes, followed by in vitro enzymatic assays to determine inhibitory activity and kinetics.

Modulation of Cellular Processes (e.g., effects on amino acid metabolism from related compounds)

The metabolism of aromatic amino acids by gut microbiota can produce metabolites that influence host physiology, including cardiovascular health. nih.gov While direct studies on the effect of this compound on amino acid metabolism are not available, the structural similarity to other benzoic acid derivatives suggests potential interactions with metabolic pathways.

For example, certain benzoic acid derivatives have been investigated for their impact on various cellular processes. Research has shown that time-restricted feeding can alter the rhythmicity of lipid and amino acid metabolites, indicating that external factors can modulate these pathways. nih.gov The introduction of a synthetic compound like this compound could potentially influence the enzymes involved in amino acid breakdown or transport.

Future research could explore whether this compound or its derivatives can modulate the activity of enzymes central to amino acid metabolism, such as aminotransferases or dehydrogenases. Such investigations would be crucial in understanding the broader physiological effects and potential therapeutic applications of this class of molecules.

Patent Landscape Analysis and Academic Implications

The patent landscape for a class of compounds often provides valuable insights into its commercial and research potential.

Patent Trends for Trifluoroethoxybenzoic Acid Derivatives

A review of the patent literature reveals significant interest in trifluoroethoxybenzoic acid derivatives, particularly in the pharmaceutical sector. One of the most prominent examples is the synthesis of Flecainide, an antiarrhythmic drug, which utilizes 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a key intermediate. google.com Patents related to Flecainide and its synthesis process highlight the commercial importance of this class of compounds.

The patent trends suggest a focus on:

Novel synthesis methods: Improving the efficiency and cost-effectiveness of producing trifluoroethoxybenzoic acid derivatives.

New pharmaceutical compositions: Developing novel drugs based on this chemical scaffold for various therapeutic areas.

Material science applications: Exploring the use of these compounds in the development of new materials with specific properties.

| Patent Focus Area | Description | Example from Related Compounds |

|---|---|---|

| Pharmaceutical Intermediates | Use as a building block in the synthesis of active pharmaceutical ingredients. | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in the synthesis of Flecainide. google.com |

| Process Improvement | Development of more efficient and environmentally friendly synthesis routes. | Patents describing optimized conditions for the trifluoroethoxylation of benzoic acid precursors. |

| New Chemical Entities | Creation of novel molecules with potential therapeutic activity. | Exploration of various substituted trifluoroethoxybenzoic acids for different biological targets. |

Impact on Future Academic Research Directions

The existing patent landscape for trifluoroethoxybenzoic acid derivatives suggests several promising avenues for future academic research. The established utility of these compounds as pharmaceutical intermediates encourages further exploration of their structure-activity relationships.

Key future research directions could include:

Exploration of new therapeutic targets: Investigating the activity of novel derivatives against a wider range of biological targets beyond those already patented.

Mechanistic studies: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects.

Development of novel synthetic methodologies: Creating more versatile and efficient ways to synthesize a diverse library of these derivatives for screening.

The academic community can build upon the foundation laid by industrial patents to uncover new fundamental scientific insights and identify novel applications for compounds like this compound and its analogs.

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies for Complex Fluorinated Scaffolds

The synthesis of organofluorine compounds is a pivotal area of research for developing new pharmaceuticals, agrochemicals, and materials. researchgate.net While traditional methods for introducing fluorine exist, significant progress has been made in developing more general, efficient, and selective approaches. tandfonline.com Future efforts will likely focus on overcoming the persistent challenges associated with creating structurally complex molecules with precise stereochemistry.

Key emerging strategies include:

Late-Stage Fluorination: Introducing fluorine atoms or fluoroalkyl groups into complex molecules at a late stage of the synthesis is a powerful strategy. This allows for the rapid diversification of drug candidates and the study of structure-activity relationships. Photoredox catalysis is an emerging tool that opens up new avenues for these transformations. acs.org

Asymmetric Fluorination: The synthesis of chiral fluorinated compounds with multiple contiguous stereogenic centers remains a significant challenge. mdpi.com Future research will emphasize the development of novel catalytic asymmetric methods, including allylic alkylation, Mannich reactions, and Michael additions of fluorine-containing nucleophiles, to achieve high diastereo- and enantioselectivity. mdpi.com

Catalytic C-H Fluorination: Direct C-H fluorination is one of the most potent strategies for synthesizing fluorinated compounds. rsc.org Advances in this area, particularly using transition-metal catalysts, allow for the selective fluorination of previously inaccessible positions on a molecule, including the challenging vicinal positions of nitrogen heterocycles. tandfonline.com

Novel Reagent Development: Researchers are continuously developing new reagents for fluorination. For instance, a recently developed fluoroacetyl sulfonium (B1226848) reagent serves as an effective alternative to diazo compounds for carbene transfer, facilitating the introduction of fluorine into target structures. researchgate.net Similarly, pioneering new catalytic transformations that convert readily available starting materials like epoxides into valuable fluorinated oxetanes are expanding the toolbox for medicinal chemists. sciencedaily.com

These advanced strategies will enable chemists to synthesize novel analogs of 5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid with greater complexity and precision, unlocking new chemical space for exploration.

In Silico Driven Discovery and Optimization

Computational chemistry and in silico modeling are becoming indispensable tools in the discovery and optimization of fluorinated compounds. These methods accelerate the research process by predicting reaction outcomes, identifying potential biological targets, and refining molecular structures for optimal activity and properties.

Emerging paradigms in this area include:

Reaction Discovery and Design: Quantum chemical calculations are now used not just to understand existing reactions but to discover entirely new ones. asiaresearchnews.com By simulating the viability of numerous multi-component reactions, researchers can identify promising synthetic pathways before conducting lab experiments, saving significant time and resources. asiaresearchnews.com This approach has successfully led to the development of novel reactions for adding fluorine atoms to previously difficult-to-access positions on heterocyclic molecules. asiaresearchnews.com

Enzyme and Catalyst Design: In silico mining of genomic databases allows for the identification of novel enzymes with desired catalytic activities. acs.orgnih.gov This has led to the discovery of nonconventional fluorinases—the only enzymes known to catalyze the formation of a carbon-fluorine bond—with significantly higher turnover rates than previously known examples. acs.orgnih.gov Computational modeling also aids in the design of small-molecule catalysts that can mimic the function of complex enzymes, transforming safe fluoride (B91410) salts into fluorinated organic molecules with high applicability. colostate.edu

Virtual Screening and Property Prediction: Molecular docking simulations are used to screen libraries of compounds, such as fluorinated coumarins, for their potential to interact with biological targets like viral proteases. sciengpub.ir Furthermore, computational tools can predict key drug-like properties, such as lipophilicity and metabolic stability, guiding the design of molecules with improved pharmacokinetic profiles. nih.govsciencedaily.com The pKa value of a drug, which affects its bioavailability, can be fine-tuned by the strategic introduction of fluorine, an effect that can be modeled computationally. nih.gov

For a molecule like this compound, these in silico approaches can rapidly generate hypotheses about its potential biological activities and guide the synthesis of optimized derivatives with enhanced potency and bioavailability.

| Aspect | Traditional Approach | In Silico Driven Approach |

|---|---|---|

| Reaction Discovery | Trial-and-error laboratory experimentation. | Computational screening of virtual reactions to predict viability and outcomes. asiaresearchnews.com |

| Catalyst Development | Screening of existing catalysts or serendipitous discovery. | Rational design of small-molecule catalysts and in silico mining for novel enzymes (e.g., fluorinases). acs.orgcolostate.edu |

| Lead Optimization | Iterative synthesis and biological testing of numerous analogs. | Virtual screening, molecular docking, and prediction of pharmacokinetic properties to prioritize synthesis. sciencedaily.comsciengpub.ir |

Interdisciplinary Research with Environmental Science and Green Chemistry

The widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials has necessitated a focus on their environmental impact and the development of sustainable synthetic methods. tandfonline.comresearchgate.net Green chemistry principles are increasingly being integrated into fluorine chemistry to create more environmentally benign processes.

Future research will likely focus on:

Aqueous Fluorination: Historically, fluorination reactions were thought to be incompatible with water. rsc.org However, recent breakthroughs have demonstrated successful electrophilic, radical, and nucleophilic fluorinations in aqueous media. rsc.org Using water as a solvent is highly desirable as it is non-flammable, non-toxic, low-cost, and readily available. rsc.org The unique properties of water, such as its high dielectric constant, can positively influence the reactivity and selectivity of these reactions. rsc.org

Atom Economy and Safer Reagents: A key goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product (atom economy). Research is focused on developing fluorination processes that employ low-cost and less hazardous nucleophilic fluoride sources, such as alkali metal fluorides, to replace less atom-economical electrophilic reagents. tandfonline.comscienmag.com

Biodegradability and Environmental Fate: Many organofluorine compounds are persistent in the environment due to the strength of the carbon-fluorine bond. researchgate.net Interdisciplinary research is crucial to design next-generation fluorinated molecules that retain their desired functional properties but are more susceptible to environmental degradation. researchgate.net This involves understanding the mechanisms of microbial degradation and designing molecules with built-in features that facilitate their breakdown.

Biocatalysis: The use of enzymes, such as fluorinases, offers a promising avenue for the "green" production of organofluorines. acs.org Biocatalytic processes often occur under mild conditions (room temperature and neutral pH) and can exhibit exquisite selectivity, reducing the need for protecting groups and minimizing waste. acs.org

Applying these green chemistry principles to the synthesis of this compound could lead to more sustainable manufacturing processes and reduce the environmental footprint of this class of compounds.

Development of Novel Analytical Probes and Sensors

The proliferation of fluorinated organic compounds, including pharmaceuticals and per- and polyfluoroalkyl substances (PFAS), poses a challenge for environmental monitoring and analysis. nih.gov Traditional targeted analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), often fail to capture the full scope of organofluorine contamination. nih.gov This has spurred the development of novel analytical techniques.

Emerging analytical paradigms include:

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is a powerful and inclusive method for the quantitative assessment of total organofluorine in a sample. nih.gov It provides not only a total fluorine count but also qualitative insights into the types of fluorinated structures present (e.g., aryl-CF3 moieties), which is valuable for identifying unknown contaminants in environmental samples like wastewater effluents. nih.gov Position-specific isotope analysis using 19F NMR is also an emerging technique for fingerprinting organofluorine molecules to trace them back to their source. acs.org

Combustion Ion Chromatography (CIC): This technique is used to measure total organic fluorine (TOF), adsorbable organic fluorine (AOF), or extractable organic fluorine (EOF). montrose-env.comchromatographyonline.com These methods provide a proxy measurement for "total PFAS" or total organofluorine content, helping to perform mass balance analyses and identify the presence of unknown fluorinated compounds that would be missed by targeted methods. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): Advanced mass spectrometry techniques, such as Orbitrap-HRMS and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), are being used in suspect screening workflows. acs.org These methods allow for the tentative identification of a wide range of known and unknown fluorinated compounds in complex matrices like human serum, uncovering the contribution of fluorinated pharmaceuticals to the total organofluorine burden. acs.org

These advanced analytical tools are essential for understanding the environmental fate, transport, and bioaccumulation of compounds like this compound and its metabolites, ensuring a comprehensive assessment of their lifecycle.

| Technique | Principle | Key Advantage | Application Example |

|---|---|---|---|

| 19F-NMR | Detects the 19F nucleus, providing quantitative and structural information. | Measures total organofluorine and identifies structural classes without needing standards for every compound. nih.gov | Analyzing wastewater for fluorinated pharmaceutical residues. nih.gov |

| Combustion Ion Chromatography (CIC) | Sample is combusted, converting all organic fluorine to hydrogen fluoride (HF), which is then measured by ion chromatography. | Provides a single value for total organic fluorine (e.g., AOF, EOF), capturing a broad range of compounds. montrose-env.com | Performing organofluorine mass balance in human blood samples. chromatographyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy, allowing for elemental formula determination. | Enables suspect screening and identification of unknown fluorinated compounds in complex matrices. acs.org | Identifying novel PFAS and fluorinated drugs in environmental or biological samples. acs.org |

Exploration of New Biological Modalities in Academic Research

The unique properties conferred by fluorine make it a valuable tool for designing molecules that can interact with novel biological targets and modalities. nih.gov Academic research is moving beyond traditional small-molecule inhibitors to explore more complex biological applications for fluorinated compounds.

Future research directions in this domain include:

Fluorinated Biologics: The positive influence of fluorine substitution is being leveraged to create fluoro-analogs of biologics, including nucleic acids, proteins, and polysaccharides. nih.gov The presence of fluorine can increase nuclease resistance in nucleic acid-based therapies, limit unwanted immune responses, and enhance biological activity. nih.gov

Targeting Complex Scaffolds: There is a clear trend toward incorporating fluorine into more diverse and complex molecular architectures beyond simple CF3-substituted aromatic rings. nih.gov This includes fluoro- and fluoroalkyl-substituted aliphatic and heterocyclic compounds, which can offer better three-dimensional complementarity to protein binding sites. nih.gov

Engineered Biosynthesis: Synthetic biology approaches are being used to engineer metabolic pathways in microorganisms for the production of complex fluorinated natural products. nih.gov By incorporating fluorinated building blocks like fluoroacetate (B1212596) into polyketide synthase pathways, researchers can create novel bioactive molecules that combine the structural complexity of natural products with the medicinal chemistry advantages of fluorine. nih.gov